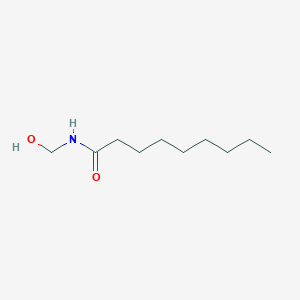

N-(hydroxymethyl)nonanamide

Description

Historical Context and Discovery of Hydroxymethyl Amides

The synthesis and study of N-hydroxymethyl compounds, particularly those derived from amides, have been a subject of interest in organic chemistry for many decades. The foundational reaction for the synthesis of N-hydroxymethyl amides typically involves the condensation of an amide with formaldehyde (B43269). This reaction, known as hydroxymethylation or methylolation, has been explored under various conditions, utilizing different catalysts and reaction media to optimize yields and purity.

Historically, the investigation into N-hydroxymethyl amides has been driven by their utility as versatile chemical intermediates. For instance, patents dating back to the mid-20th century describe the synthesis of various N-hydroxymethyl amides for diverse applications. The synthesis of N-methylolacrylamide, for example, has been documented using acrylamide (B121943) and formaldehyde with various catalysts such as sodium hydroxide (B78521) or organic bases google.com. These early studies laid the groundwork for understanding the reactivity of the amide's N-H bond with aldehydes. The stability of the resulting N-hydroxymethyl compound can be influenced by substituents on the amide structure. For example, studies on the metabolism of N-methylbenzamides have shown that substitution on the nitrogen atom can affect the stability of the N-methylol product nih.gov.

The chemical significance of the N-(hydroxymethyl)nonanamide molecule is primarily centered on the reactivity and properties of its hydroxymethyl amide functional group. This functional group imparts a unique combination of characteristics to the molecule.

The amide group itself is a cornerstone of organic and biological chemistry. The delocalization of the nitrogen's lone pair of electrons into the carbonyl group results in a planar structure with partial double bond character in the C-N bond masterorganicchemistry.com. This resonance stabilization makes amides less basic and more acidic than corresponding amines masterorganicchemistry.com.

The addition of the hydroxymethyl group (-CH2OH) to the nitrogen atom introduces a reactive site. The hydroxyl group can undergo further reactions, such as etherification or esterification, allowing for the modification of the molecule's properties. The N-CH2OH bond length has been correlated with the half-life of N-(hydroxymethyl)amides under physiological conditions, a finding that may have implications in assessing potential anti-tumour activity for some compounds within this class nih.gov.

The presence of both a carbonyl group and a hydroxyl group allows for hydrogen bonding, which can influence the compound's physical properties, such as its melting point and solubility. The hydroxymethyl amide moiety can act as a cross-linking agent in polymerization reactions, a property utilized in the synthesis of materials like hydrogels and resins.

Specific research focused solely on this compound is not widely reported in the current scientific literature. The compound is commercially available for research purposes, suggesting its use in laboratory settings, though detailed studies are not prominent scbt.com.

Broader research into aliphatic N-hydroxymethyl amides is ongoing in several areas. One area of interest is in material science, where the hydroxymethyl amide functional group is used to modify natural polymers. For example, N-hydroxymethyl starch-amide, synthesized by reacting a modified cationic starch with formaldehyde, has been shown to enhance the wet and dry strength of paper products researchgate.net. This suggests a potential application for long-chain aliphatic hydroxymethyl amides like this compound as bio-based additives or modifiers for various materials.

Furthermore, the general class of N-hydroxymethyl amides has been investigated for potential biological activity. Computational studies on the geometry of N-(hydroxymethyl)amides have suggested a correlation between their structural properties and their stability, which could be valuable in designing compounds with specific biological functions nih.gov. While no specific biological activities for this compound have been documented, the study of related N-hydroxymethyl compounds in contexts such as metabolic pathways continues to be an area of scientific inquiry nih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENIKIKWXFRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325037 | |

| Record name | N-(hydroxymethyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130535-83-0 | |

| Record name | N-(hydroxymethyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization Methodologies for N Hydroxymethyl Nonanamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and confirming the purity of N-(hydroxymethyl)nonanamide. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure of this compound at the atomic level. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR can map out the carbon skeleton and the placement of hydrogen atoms. youtube.comyoutube.com

In ¹H NMR, the chemical shift, integration, and splitting patterns of the signals provide a wealth of information. youtube.com The chemical shift indicates the electronic environment of the protons. For this compound, one would expect distinct signals for the protons on the nonanamide (B72023) alkyl chain, the N-H proton, the O-H proton, and the protons of the hydroxymethyl group. The integration of these signals corresponds to the number of protons in each unique environment. youtube.com The splitting pattern, or multiplicity, of each signal reveals the number of neighboring protons, helping to piece together the connectivity of the molecule. youtube.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. nih.gov Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, attached to nitrogen, attached to oxygen), offering further confirmation of the compound's structure. youtube.com While ¹³C NMR is generally less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is invaluable for structural confirmation. nih.gov

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃-(CH₂)₇- | ~0.9 (t) | ~14 |

| -(CH₂)₇- | ~1.2-1.6 (m) | ~22-32 |

| -C(O)CH₂- | ~2.2 (t) | ~36 |

| -NH- | Broad singlet | - |

| -CH₂OH | ~4.5-5.5 (d) | ~60-70 |

| -OH | Broad singlet | - |

| C=O | - | ~175 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. researchgate.net In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). acdlabs.com

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound, this would correspond to the mass of the entire molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. miamioh.edu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the structure of the molecule. researchgate.net The molecular ion is subjected to fragmentation, and the resulting fragment ions are analyzed. The pattern of fragmentation is often predictable and characteristic of the compound's functional groups and structure. acdlabs.comlibretexts.org For this compound, characteristic fragments could arise from the cleavage of the amide bond, loss of the hydroxymethyl group, or fragmentation of the nonanoyl chain. miamioh.edulibretexts.org This fragmentation data is crucial for confirming the identity of the compound.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 188 |

| [M-H₂O]⁺ | Loss of water | 170 |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | 157 |

| [C₉H₁₇O]⁺ | Nonanoyl cation | 141 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. spectroscopyonline.comnih.govksu.edu.sa These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be probed with light. uni-siegen.de

IR spectroscopy measures the absorption of infrared radiation by the molecule. ksu.edu.sasu.se Specific functional groups absorb IR radiation at characteristic wavenumbers. For this compound, key absorptions would be expected for the N-H stretch of the amide, the O-H stretch of the hydroxyl group, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). su.se The presence and position of these bands provide strong evidence for the compound's structure.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.comksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity provides a more complete picture of the vibrational modes of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3100-3500 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (amide) | Stretching (Amide I) | 1630-1680 |

| N-H (amide) | Bending (Amide II) | 1515-1570 |

Chromatographic Separation Techniques for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its concentration in a mixture. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Liquid Chromatography (LC) Methodologies (e.g., RP-HPLC, NP-HPLC, SFC)

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound. ksu.edu.saadvancechemjournal.com Depending on the polarity of the compound and the desired separation, different LC modes can be employed.

Reversed-phase HPLC (RP-HPLC) is a common choice, utilizing a nonpolar stationary phase and a polar mobile phase. google.com This would be suitable for separating this compound from more polar or less polar impurities. Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a nonpolar mobile phase, could also be used. The choice between RP-HPLC and NP-HPLC depends on the specific sample matrix and the impurities that need to be separated. japsonline.com

Supercritical fluid chromatography (SFC) is another liquid chromatography technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

The development of a robust LC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. japsonline.com

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com While this compound itself may have limited volatility, it can potentially be analyzed by GC after derivatization to increase its volatility and thermal stability. vt.edu However, it's important to note that some N-hydroxymethyl compounds can be thermally labile and may degrade in the hot GC injection port. nih.gov

For instance, a study on a similar compound, N-hydroxymethyl-N-methylformamide (HMMF), showed that it was converted to N-methylformamide (NMF) in the GC injector. nih.gov This highlights a potential challenge in the direct GC analysis of this compound.

If direct analysis is not feasible, derivatization methods, such as silylation, can be employed to create a more volatile derivative suitable for GC analysis. vt.edu The use of a headspace GC method could also be explored for analyzing volatile impurities in a sample of this compound. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation for complex samples. nih.govnih.gov

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is a powerful and versatile analytical technique used for the separation of a wide array of molecules, from small ions to large biomolecules. mdpi.comelsevierpure.com Its application to the analysis of this compound offers high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. sciex.com The fundamental principle of CE lies in the separation of charged molecules based on their differential migration in an electric field. sebia.com

In a typical CE setup, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE) solution. mdpi.comsciex.com The separation mechanism in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on differences in the charge-to-mass ratio of the analytes. sciex.com While this compound is a neutral molecule, its analysis by CE is made possible through techniques like Micellar Electrokinetic Chromatography (MEKC), a variant of CE. MEKC utilizes surfactants added to the BGE above their critical micelle concentration. These charged micelles act as a pseudostationary phase, and separation occurs based on the partitioning of the neutral analyte between the micelles and the surrounding aqueous buffer. This allows for the high-resolution separation of neutral compounds, cations, and anions in a single run. semanticscholar.org

The efficiency of CE separations is exceptionally high, often generating hundreds of thousands to millions of theoretical plates, which results in sharp, well-resolved peaks. sciex.com Factors influencing the separation include the composition and pH of the BGE, the concentration of the surfactant in MEKC, applied voltage, and capillary temperature. mdpi.comsemanticscholar.org For detection, UV-Vis spectrophotometry is commonly employed, although for non-chromophoric species like this compound, indirect UV detection can be used where a UV-absorbing species is added to the electrolyte. chromatographyonline.com More advanced detection methods, such as mass spectrometry (CE-MS), can be coupled to provide structural information and unambiguous identification of the compound. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is better suited for a particular analytical technique, most notably gas chromatography (GC). sigmaaldrich.comresearch-solution.com For a polar, low-volatility compound like this compound, which contains both a hydroxyl and an amide functional group, derivatization is often essential. The primary goals are to increase the analyte's volatility and thermal stability, reduce its polarity to improve chromatographic peak shape, and enhance detector response. sigmaaldrich.comrestek.com The main derivatization reactions applicable to this compound are silylation, acylation, and alkylation. research-solution.com

Silylation Reactions for Improved Volatility and Thermal Stability (e.g., Trimethylsilylation with BSTFA, MTBSTFA)

Silylation is the most prevalent derivatization technique for GC analysis. restek.comrestek.com It involves the replacement of active hydrogens in functional groups like alcohols, amides, amines, and carboxylic acids with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. research-solution.comrestek.com The resulting silyl (B83357) derivatives are significantly more volatile, less polar, and more thermally stable than the parent compound. restek.com

For this compound, both the hydroxyl (-OH) and the amide (-NH) groups contain active hydrogens and are susceptible to silylation. The general order of reactivity for functional groups with silylating reagents is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.comfujifilm.com This indicates that the primary hydroxyl group in this compound will be more readily silylated than the amide group.

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used TMS donor. sigmaaldrich.comrestek.comsigmaaldrich.com It is often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity, especially for less reactive groups like amides. research-solution.comsigmaaldrich.com The byproducts of the BSTFA reaction are neutral and highly volatile, which minimizes interference in the chromatogram. sigmaaldrich.com

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives.

The reaction involves heating the analyte with an excess of the silylating reagent, often in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). research-solution.comnih.gov The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com Incomplete silylation can lead to the formation of multiple derivatives (e.g., mono-silylated on the oxygen and di-silylated on both oxygen and nitrogen), complicating the resulting chromatogram. wordpress.com

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful silylating agent; volatile byproducts; often used with TMCS catalyst for amides. sigmaaldrich.comsigmaaldrich.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS, resistant to hydrolysis. nih.gov |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | A strong silylating reagent with good leaving group properties. research-solution.comnih.gov |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A strong TMS donor, comparable to BSTFA. nih.gov |

Acylation and Alkylation Derivatization Approaches

Acylation is another effective derivatization strategy that reduces the polarity of hydroxyl and amide groups by introducing an acyl group. fujifilm.com This process converts the functional groups into esters and amides, respectively, which are generally more volatile and exhibit improved chromatographic behavior. research-solution.comfujifilm.com Reagents for acylation are typically acid anhydrides or acyl halides, often in their fluorinated forms (e.g., trifluoroacetic anhydride, TFAA) to enhance sensitivity for electron capture detection (ECD). research-solution.com For this compound, acylation would target both the hydroxyl and the N-H bond of the amide group. The reaction is typically performed by heating the analyte with the acylation reagent, sometimes in the presence of a catalyst or a base to neutralize acidic byproducts. research-solution.com

Alkylation involves the replacement of active hydrogens with an alkyl group. research-solution.comresearchgate.net This derivatization converts acidic hydroxyls and amides into ethers and N-alkyl amides. research-solution.com Alkylation reagents can be used to form esters, ethers, and amides, rendering highly polar compounds suitable for GC analysis. research-solution.com A common approach is esterification of carboxylic acids, but alkylation can also be applied to amides and alcohols. researchgate.net Reagents like dimethylformamide dialkyl acetals can serve as alkyl sources under relatively mild conditions. researchgate.net However, alkylation conditions can sometimes be harsh and the reagents toxic. research-solution.com For this compound, alkylation would primarily target the hydroxyl group and potentially the amide nitrogen.

Challenges and Optimization in Derivatization Protocols for Hydroxymethyl Amides

The derivatization of hydroxymethyl amides like this compound presents specific challenges due to the presence of two functional groups with different reactivities. sigmaaldrich.comwordpress.com

Key challenges include:

Differential Reactivity: The hydroxyl group is significantly more reactive towards silylating agents than the amide group. sigmaaldrich.comfujifilm.com This can easily lead to incomplete derivatization, where only the hydroxyl group reacts, resulting in a mixture of partially and fully derivatized products.

Multiple Derivative Formation: With silylation, the amide group can potentially form both N-silyl and O-silyl (imidate) derivatives, further complicating the analytical results. wordpress.com The presence of multiple peaks for a single analyte makes quantification difficult and unreliable. wordpress.com

Reaction Conditions: Achieving complete derivatization of the less reactive amide group often requires more stringent conditions, such as higher temperatures and longer reaction times. sigmaaldrich.comgelest.com However, harsh conditions can sometimes lead to the degradation of the analyte or the derivative.

Solvent and Catalyst Effects: The choice of solvent and the use of a catalyst are critical. Solvents like pyridine and dimethylformamide can promote the silylation of sterically hindered or less reactive groups. nih.gov Catalysts like TMCS are frequently added to reagents like BSTFA to enhance their silylating power for amides. research-solution.comdshs-koeln.de

Optimization is crucial to overcome these challenges. A systematic approach involves varying parameters such as the reagent type and concentration, catalyst, solvent, reaction temperature, and time to find the conditions that yield a single, stable derivative with a high completion percentage. sigmaaldrich.com For instance, one study found that while some silylation reactions were incomplete even after hours at 68°C, increasing the temperature to 75°C significantly pushed the reaction toward completion. sigmaaldrich.com

| Challenge | Description | Optimization Strategy |

|---|---|---|

| Incomplete Derivatization | The less reactive amide group may not fully react, leading to multiple peaks (underivatized, mono-derivatized, di-derivatized). wordpress.com | Increase reaction temperature and time; use a stronger derivatizing reagent; add a catalyst (e.g., TMCS). sigmaaldrich.comresearch-solution.com |

| Differential Reactivity | The hydroxyl group reacts much faster than the amide group, making it difficult to achieve complete derivatization of both groups simultaneously. sigmaaldrich.comfujifilm.com | Use a large excess of the derivatizing reagent; select a reagent with high silylation potential. dshs-koeln.denih.gov |

| Byproduct Interference | Reagent byproducts can interfere with the chromatographic analysis. | Choose reagents like BSTFA whose byproducts are volatile and do not interfere with the chromatogram. sigmaaldrich.com |

| Derivative Instability | Some derivatives, particularly TMS-ethers, can be sensitive to moisture. | Use more stable derivatives like TBDMS; ensure anhydrous conditions during the reaction and analysis. restek.comsigmaaldrich.com |

Investigations into the Biological Activities of N Hydroxymethyl Nonanamide and Its Derivatives

Antimicrobial and Antibacterial Potency Studies

The antimicrobial properties of fatty acid amides, including N-hydroxymethyl derivatives, are a subject of significant scientific inquiry. Their activity is often linked to the length of their fatty acid chain and the nature of the amide substitution. Studies suggest that bioactivity can increase with the number of carbon atoms in the skeleton, making nonanamide (B72023) (a C9 amide) and its derivatives compounds of interest. researchgate.net

Efficacy Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus)

Derivatives of fatty acids have demonstrated notable activity against Gram-positive bacteria. Fatty acid amides (FAAs) are reported to possess strong antimicrobial activity towards pathogens such as Bacillus subtilis and Staphylococcus aureus. ekb.eg The efficacy of these compounds is influenced by their structure; for instance, amide derivatives of fatty acids have been reported to possess higher antimicrobial activity than the unmodified molecules. ovid.com The mechanism is thought to involve the disruption of the bacterial cell membrane, a mode of action to which it is considered challenging for bacteria to develop resistance. researchgate.net

Research into various amide derivatives illustrates their potential. While specific data for N-(hydroxymethyl)nonanamide is limited, studies on analogous structures provide context for their potential efficacy.

Table 1: Inhibitory Activity of Various Amide Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Test Organism | Measurement | Result |

|---|---|---|---|

| Fatty Alkanolamides | Staphylococcus aureus | Antimicrobial Activity | Activity favors long-saturated chains |

| Pyrrolidine Amide of Lauric Acid (LAPY) | Listeria monocytogenes | Inhibitory Activity | Demonstrated |

| Pyrrolidine Amide of Myristic Acid (MYPY) | Listeria monocytogenes | Inhibitory Activity | Demonstrated |

| Amide Derivatives (General) | Bacillus subtilis | MIC | Not specified |

Efficacy Against Gram-Negative Bacterial Pathogens

The activity of fatty acid amide derivatives extends to Gram-negative bacteria. The amphiphilic nature of these molecules, possessing both polar and nonpolar regions, is believed to enable their interaction with and disruption of the complex outer membrane of Gram-negative organisms. mst.edu Studies on fatty alkanolamides have shown that their structure, including chain length and the number of hydroxyl groups, positively impacts their antimicrobial activity against bacteria like Escherichia coli. ekb.eg

Table 2: Inhibitory Activity of Various Amide Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Test Organism | Measurement | Result |

|---|---|---|---|

| Fatty Alkanolamides | Escherichia coli | Antimicrobial Activity | Activity favors long-saturated chains |

| Fatty Acid Amides (General) | Proteus vulgaris | Antimicrobial Activity | Demonstrated |

| Fatty Acid Amides (General) | Klebsiella pneumoniae | Antimicrobial Activity | Demonstrated |

Biofilm Inhibition Research

A significant aspect of antimicrobial research is the ability of compounds to inhibit or disrupt biofilms, which are communities of microorganisms that exhibit high resistance to conventional antibiotics. mst.edu Fatty acid amides have been identified as promising agents in this area. dntb.gov.ua For example, certain long-chain fatty acids have been shown to inhibit biofilm formation in Staphylococcus aureus at sub-inhibitory concentrations by reducing the production of extracellular polymeric substances. researchgate.net Furthermore, specific N-acyl amino acid derivatives, such as N-acyl serinols, have been found to impair drug-resistant pathogens by inhibiting biofilm formation and reducing the metabolic activity of mature biofilms, presenting a potential alternative to traditional antibiotic therapies. nih.govresearchgate.net Plant-derived fatty acid amides like oleamide (B13806) and erucamide (B86657) have also been shown to inhibit biofilm formation in plant pathogens. mdpi.com

Exploration of Novel Mechanisms of Antibacterial Action (e.g., Membrane Disruption, Protein Synthesis Inhibition)

The antibacterial action of this compound and its derivatives is attributed to several mechanisms, primarily centered on the disruption of bacterial cell integrity.

Membrane Disruption : A primary mechanism of action for fatty acid amides is the disruption of the cytoplasmic membrane. ekb.eg The amphiphilic properties of these molecules allow them to insert into and solubilize the bacterial membrane, leading to increased permeability and leakage of essential intracellular components like DNA, ultimately causing cell death. ekb.egmdpi.com

Protein Synthesis Inhibition : Beyond membrane damage, certain fatty acid derivatives have been found to interfere with critical cellular processes. Myristic acid analogues, for instance, have been implicated in the inhibition of protein synthesis, providing another avenue for their antibacterial effects. mdpi.com

Studies on Antibiotic Resistance Evolution

A key advantage of antimicrobials that act via non-specific mechanisms like membrane disruption is the reduced likelihood of bacteria developing resistance. researchgate.net Unlike antibiotics that target specific enzymes or cellular pathways, which can be altered through genetic mutation, it is more challenging for bacteria to fundamentally change their membrane structure to prevent disruption by fatty acid amides. researchgate.net This concept is supported by nature, where gut microbiota produce various N-acyl amides and other fatty acids to create an environment that prevents colonization by pathogenic bacteria, a phenomenon known as "colonization resistance". nih.gov Therefore, fatty acid amides are considered attractive candidates for new antimicrobials that may be less prone to the rapid evolution of resistance seen with many current antibiotics. researchgate.net

Anti-Leishmanial Activity Investigations

In addition to antibacterial properties, various amide derivatives have been investigated for their activity against protozoan parasites, particularly those of the genus Leishmania. Leishmaniasis is a significant global health problem, and the need for new, effective treatments is urgent due to the toxicity and emerging resistance associated with current therapies.

Lipophilic N-acyl-diamines and aldonamides have been synthesized and tested for their ability to inhibit the growth of Leishmania species. The lipophilic (fatty) portion of these molecules is considered important for their activity. While research on this compound is not specifically detailed, the positive results from related lipophilic amides suggest this class of compounds warrants further investigation.

Table 3: Anti-Leishmanial Activity of Aldonamide Derivatives

| Compound | Test Organism | Measurement | Result (IC₅₀) |

|---|---|---|---|

| Ribonamide Derivative 10 | L. chagasi | IC₅₀ | < 5 µM |

| Ribonamide Derivative 15 | L. chagasi | IC₅₀ | < 5 µM |

Enzyme Modulation and Inhibition Studies

The biological effects of NAEs are primarily terminated by enzymatic hydrolysis. nih.gov Two key enzymes are responsible for this process: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Given the structural resemblance, this compound and its derivatives are likely to interact with these enzymes, either as substrates or as inhibitors.

Inhibition of FAAH and NAAA has emerged as a promising therapeutic strategy for potentiating the endogenous effects of NAEs in conditions such as pain and inflammation. nih.govacs.org FAAH, a serine hydrolase, is the primary enzyme responsible for the degradation of anandamide (B1667382). acs.orgpatsnap.com NAAA, a cysteine amidase, preferentially hydrolyzes saturated and monounsaturated NAEs like N-palmitoylethanolamine (PEA). pnas.org

Numerous inhibitors of FAAH have been developed, ranging from reversible inhibitors like α-ketoheterocycles to covalent inhibitors such as carbamates and piperidine/piperazine ureas. nih.gov These inhibitors have demonstrated efficacy in preclinical models of pain, anxiety, and inflammation by elevating the endogenous levels of anandamide and other fatty acid amides. acs.orgpatsnap.com

Similarly, the development of potent and selective NAAA inhibitors has provided valuable tools to study the therapeutic potential of elevating PEA levels. pnas.orgnih.gov These inhibitors have shown significant anti-inflammatory and analgesic effects in various preclinical models. nih.govpnas.org

The potential for this compound or its derivatives to act as modulators of these enzymes warrants further investigation. The introduction of a hydroxymethyl group could influence the binding affinity and selectivity towards FAAH or NAAA, potentially leading to the development of novel and effective enzyme inhibitors.

Table 1: Examples of FAAH and NAAA Inhibitors and their Reported Activities

| Inhibitor Class | Example Compound | Target Enzyme | Potency | Potential Therapeutic Effects |

|---|---|---|---|---|

| Carbamates | URB-597 | FAAH | High in vitro and in vivo efficacy | Analgesic, anxiolytic, antidepressant acs.org |

| Piperidine/Piperazine Ureas | PF-750 | FAAH | High in vitro potency | Selective FAAH inhibition acs.org |

| α-Ketoheterocycles | OL-135 | FAAH | Potent, reversible inhibition | Analgesic nih.govpnas.org |

| β-Lactones | (S)-OOPP | NAAA | Potent and selective | Anti-inflammatory, analgesic pnas.org |

| Esters | Cyclopentylhexadecanoate | NAAA | Moderate inhibitory activity | Template for new NAAA inhibitors nih.gov |

This table is for illustrative purposes and includes examples of well-characterized inhibitors of FAAH and NAAA to provide context for the potential activities of this compound and its derivatives.

Broader Pharmacological and Therapeutic Potential Assessment

The modulation of the endocannabinoid system, primarily through the inhibition of FAAH, has been a key focus for therapeutic development. By preventing the breakdown of anandamide, FAAH inhibitors can enhance the activation of cannabinoid receptors, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. patsnap.compatsnap.com

The broader family of N-acyl amides, to which this compound belongs, exhibits a wide range of biological activities. wikipedia.org These molecules can interact with various receptors and ion channels, including transient receptor potential (TRP) channels, and are involved in processes such as cell migration and inflammation. wikipedia.orgfrontiersin.org

N-palmitoylethanolamine (PEA), for instance, exerts its anti-inflammatory and analgesic effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). pnas.org The therapeutic potential of elevating endogenous PEA levels through NAAA inhibition is a subject of active research, with promising results in models of inflammatory pain and neuroinflammation. pnas.org

Given this context, this compound and its derivatives could possess a diverse pharmacological profile. Their ability to modulate key enzymes like FAAH and NAAA, coupled with potential interactions with other receptors and signaling pathways, suggests a broad therapeutic potential. Further research is necessary to elucidate the specific biological targets and pharmacological effects of this compound. Preclinical studies would be essential to assess its efficacy in models of pain, inflammation, and other neurological disorders, providing a foundation for potential future therapeutic applications. wikipedia.orgnih.gov

Table 2: Potential Pharmacological and Therapeutic Applications of N-Acyl Amide Modulation

| Therapeutic Area | Mechanism of Action | Potential Indications |

|---|---|---|

| Pain Management | FAAH inhibition leading to increased anandamide levels; NAAA inhibition leading to increased PEA levels. nih.govpatsnap.com | Neuropathic pain, inflammatory pain. nih.govpatsnap.com |

| Anti-inflammatory | NAAA inhibition and subsequent PPAR-α activation by PEA. pnas.org | Inflammatory disorders, neuroinflammation. pnas.org |

| Anxiety and Mood Disorders | FAAH inhibition enhancing endocannabinoid signaling. patsnap.com | Generalized anxiety disorder, depression. patsnap.com |

| Neuroprotection | Modulation of endocannabinoid and related lipid signaling pathways. nih.gov | Neurodegenerative diseases. patsnap.com |

This table outlines the potential therapeutic applications based on the known pharmacology of related N-acyl amides and their metabolic enzymes.

Structure Activity Relationship Sar Studies of N Hydroxymethyl Nonanamide Analogs

Impact of the Hydroxymethyl Moiety on Biological Activities

The introduction of a hydroxymethyl (-CH2OH) group can significantly alter the physicochemical and biological properties of a parent compound. This functional group can influence molecular recognition at the target receptor, solubility, and metabolic stability.

The hydroxymethyl group is a key feature that can provide several therapeutic advantages. nih.gov Its primary impact is often an increase in hydrophilicity, which can alter how the molecule interacts with biological membranes and aqueous environments. Furthermore, the hydroxymethyl function can participate in crucial hydrogen bonding interactions within a biological target's binding site, acting as both a hydrogen bond donor (via the -OH) and acceptor. nih.govnih.gov This ability to form specific, directed interactions can be critical for the molecule's affinity and efficacy.

Research on various bioactive compounds has shown that hydroxymethylation can lead to enhanced enzymatic stability. nih.gov For instance, in certain prodrugs, the presence of a hydroxymethyl group was found to confer greater resistance to enzymatic degradation compared to the non-hydroxymethylated parent compound. nih.gov The stability of metabolically generated N-(hydroxymethyl) compounds has been investigated, showing that their stability can be influenced by substitution on the nitrogen atom. nih.gov

The following table illustrates the potential effects of the hydroxymethyl group on the properties of an amide compound.

| Property | Parent Amide (e.g., Nonanamide) | Hydroxymethylated Analog (e.g., N-(hydroxymethyl)nonanamide) | Rationale |

| Hydrophilicity | Lower | Higher | The polar hydroxyl group increases water solubility. |

| Receptor Binding | May rely solely on hydrophobic and amide interactions. | Can form additional hydrogen bonds via the -OH group, potentially increasing affinity. | The hydroxymethyl group acts as a pharmacophore. nih.gov |

| Metabolic Stability | Susceptible to specific metabolic pathways. | May exhibit increased stability against certain enzymes. nih.gov | The group can sterically hinder enzymatic access or alter the electronic profile. |

Influence of Alkyl Chain Length on Biological Potency and Selectivity

This compound belongs to the broader class of N-acylethanolamines and related fatty acid amides. In this class of lipid mediators, the length of the fatty acyl chain is a critical determinant of biological activity. mdpi.com Varying the number of carbon atoms in the alkyl chain can dramatically affect the compound's potency and its selectivity for different biological targets.

For many lipid-like molecules, there is an optimal chain length for receptor interaction. A chain that is too short may not engage effectively with hydrophobic pockets in the receptor, while a chain that is too long may introduce steric hindrance or be too lipophilic to reach its target. N-Acylethanolamines (NAEs) with saturated or monounsaturated acyl chains, such as palmitoyl (B13399708) (C16:0) and oleoyl (B10858665) (C18:1), are among the most abundant and well-studied endogenous lipid mediators. mdpi.com

SAR studies on inhibitors of enzymes that metabolize NAEs, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), have also demonstrated the importance of the alkyl chain. By synthesizing and screening various amides and esters with different alkyl chain lengths (e.g., C15, C17), researchers can identify the optimal length for inhibitory activity. nih.gov Studies on other biological systems also show that particle size and drug concentration in lipid nanoparticles can be influenced by the alkyl chain length of constituent phospholipids. researchgate.net

The table below provides a hypothetical illustration of how biological potency might change with variations in the alkyl chain length for a series of N-(hydroxymethyl)alkanamides, based on common trends observed for lipid mediators.

| Compound | Alkyl Chain | Number of Carbons | Biological Potency (IC50, nM) |

| N-(hydroxymethyl)heptanamide | C7H15 | 7 | 850 |

| N-(hydroxymethyl)octanamide | C8H17 | 8 | 320 |

| This compound | C9H19 | 9 | 150 |

| N-(hydroxymethyl)decanamide | C10H21 | 10 | 450 |

| N-(hydroxymethyl)undecanamide | C11H23 | 11 | 980 |

Note: The IC50 values are illustrative, representing a common parabolic relationship where potency peaks at an optimal chain length.

Stereochemical Considerations in Amide-Based Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the activity of bioactive compounds. nih.gov While this compound itself is not a chiral molecule, the introduction of stereocenters into its derivatives can have profound effects on their biological profiles. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a ligand.

For many classes of compounds, biological activity is restricted to a single enantiomer or diastereomer. nih.gov This stereoselectivity can arise from differences in how the isomers fit into a binding site, affecting affinity, or from differences in their uptake and metabolism. nih.gov For example, in studies of nature-inspired amide derivatives, only isomers with a specific stereochemistry displayed significant biological activity, suggesting that their transport into cells was mediated by a stereoselective system. nih.gov

The introduction of chiral quaternary carbon centers is a strategy used in drug design to enhance both biological activity and metabolic stability. acs.org When designing analogs of this compound, introducing a chiral center—for example, by adding a substituent to the alkyl chain or modifying the hydroxymethyl group—would necessitate a careful evaluation of each stereoisomer. The stereodivergent synthesis of all possible stereoisomers is crucial for a complete evaluation of the structure-activity relationships. acs.org The amide bond itself imposes a degree of conformational rigidity, and its interaction with adjacent chiral centers can further define the molecule's preferred shape for receptor binding. nih.gov

Rational Design and Synthesis of this compound Derivatives for Optimized Activity

Rational drug design utilizes the insights gained from SAR studies to create new molecules with improved properties. unimi.it The goal is to optimize a lead compound like this compound to enhance its activity, selectivity, and drug-like characteristics. Based on the principles discussed, several strategies can be employed for the rational design and synthesis of novel derivatives.

Modification of the Alkyl Chain: Based on SAR data indicating an optimal chain length, analogs with slightly shorter or longer chains (e.g., C8, C10) can be synthesized to fine-tune activity. Introducing unsaturation (double or triple bonds) or branching into the chain can alter the molecule's conformation and hydrophobicity, potentially leading to improved target engagement.

Bioisosteric Replacement of the Hydroxymethyl Group: The hydroxymethyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, a technique known as bioisosteric replacement. nih.gov For example, replacing -CH2OH with groups like -CH2F, -CH(OH)CH3, or even a small heterocyclic ring could modulate the compound's electronic properties and binding interactions.

Introduction of Conformational Constraints: Incorporating cyclic structures or double bonds into the alkyl chain can reduce the molecule's conformational flexibility. This can "lock" the molecule into a more bioactive conformation, leading to an increase in potency and selectivity by reducing the entropic penalty of binding to the receptor.

The synthesis of these rationally designed derivatives involves modern organic chemistry techniques. mdpi.com For example, new amide derivatives can be created by coupling various carboxylic acids with aminomethylol precursors. The design and synthesis of N-hydroxyimide derivatives flanked by lipophilic alkyl groups is one approach to endow molecules with specific properties like increased solubility in nonpolar environments. nih.gov Subsequent biological evaluation of these new compounds provides further SAR data, allowing for an iterative process of design, synthesis, and testing to identify candidates with optimized activity.

Computational Chemistry and Theoretical Studies of N Hydroxymethyl Nonanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of N-(hydroxymethyl)nonanamide. Density Functional Theory (DFT) is a widely used method to determine the optimized molecular geometry, vibrational frequencies, and electronic properties.

Molecular Geometry: DFT calculations can predict the three-dimensional arrangement of atoms in this compound with high accuracy. Studies on similar N-(hydroxymethyl)amides have suggested that the ground state structures feature pyramidal nitrogen atoms and an s-Z conformation nih.gov. The long nonanoyl chain is expected to adopt a stable, extended conformation to minimize steric hindrance. Key geometric parameters, such as bond lengths and angles, can be precisely calculated. For instance, a correlation has been observed between the calculated N-CH2OH bond length and the biological half-life of N-(hydroxymethyl)amides, highlighting the predictive power of these calculations nih.gov.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.36 Å |

| N-CH2OH Bond Length | ~1.45 Å |

| O-C-N Bond Angle | ~122° |

Note: These values are illustrative and based on typical DFT calculations for similar amide structures.

Electronic Properties: The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. DFT calculations can also map the molecular electrostatic potential (MEP), revealing the regions of positive and negative charge, which are crucial for intermolecular interactions researchgate.net.

Time-Dependent DFT (TD-DFT) extends these calculations to excited states, allowing for the prediction of electronic absorption spectra. This can help in identifying the wavelengths of light the molecule absorbs and provides insights into its photochemical properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is invaluable for understanding the potential biological targets of this compound and the nature of its interactions.

Given its structural similarity to other fatty acid amides, a plausible biological target for this compound is the Fatty Acid Amide Hydrolase (FAAH) enzyme nih.govresearchgate.net. FAAH is responsible for the degradation of endocannabinoids like anandamide (B1667382). Molecular docking simulations can be performed to predict how this compound fits into the active site of FAAH.

The simulation would involve preparing the three-dimensional structures of both this compound and the FAAH protein. A docking algorithm would then be used to explore various binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity. The results would indicate the most likely binding mode and provide a predicted binding energy, which correlates with the strength of the interaction. Key interactions, such as hydrogen bonds between the hydroxymethyl and amide groups of the ligand and amino acid residues in the active site, would be identified.

Table 2: Hypothetical Molecular Docking Results of this compound with FAAH

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Ser241, Ser217, Ile238 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of a molecular docking simulation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The flexibility of the nonanoyl chain and the rotational freedom around the amide and hydroxymethyl groups mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformers. This can be achieved through systematic searches or by using computational methods to rotate bonds and calculate the corresponding energy. The presence of the N-hydroxy amide functional group may lead to specific intramolecular hydrogen bonding, which could stabilize certain conformations nih.gov. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by solving Newton's equations of motion.

For a molecule like this compound, which has an amphipathic character with a long hydrophobic tail and a polar head group, MD simulations can reveal how it interacts with a biological membrane scispace.comnih.gov. Simulations could show the molecule inserting its nonanoyl chain into the lipid bilayer while the polar N-(hydroxymethyl) group remains at the water-lipid interface scispace.comacs.org. These simulations can provide insights into the molecule's potential role in cell signaling and membrane function. The simulations can also be used to calculate properties such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability and flexibility of the molecule in its environment.

Predictive Modeling of Chemical Reactivity and Biological Interactions

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the chemical structure of this compound and related compounds with their biological activity or chemical reactivity nih.gov.

A QSAR model for a series of N-(hydroxymethyl)alkanamides could be developed by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. The biological activity of the compounds would be determined experimentally, and then a mathematical model would be built to relate the descriptors to the activity.

For example, a QSAR study could investigate the relationship between the chain length of the fatty acid, the calculated N-CH2OH bond length, and the inhibitory activity against a specific enzyme. Such a model could then be used to predict the activity of new, unsynthesized N-(hydroxymethyl)amide derivatives, thereby guiding the design of more potent compounds researchgate.net. Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models nih.gov.

Polymerization and Material Science Applications of N Hydroxymethyl Nonanamide

Role as a Cross-linking Agent in Polymer Synthesis

Theoretically, the N-(hydroxymethyl) group of N-(hydroxymethyl)nonanamide presents a reactive site that could enable its function as a cross-linking agent in polymer synthesis. This functionality is analogous to more commonly studied compounds like N-(hydroxymethyl)acrylamide. The hydroxyl group can undergo condensation reactions with active hydrogen atoms present in polymer backbones, such as those found in polyamides, polyurethanes, or resins containing hydroxyl or amino groups. These reactions would lead to the formation of ether or methylene (B1212753) bridges between polymer chains, creating a three-dimensional network structure. The efficiency of this compound as a cross-linker would likely depend on reaction conditions such as temperature, pH, and the presence of catalysts.

Table 1: Potential Cross-linking Reactions Involving this compound

| Polymer Functional Group | Potential Cross-linking Reaction with this compound | Resulting Linkage |

| Amide (-CONH-) | Condensation with N-H | Methylene bridge |

| Hydroxyl (-OH) | Etherification | Ether linkage |

| Carboxyl (-COOH) | Esterification | Ester linkage |

Note: This table is based on the theoretical reactivity of the N-(hydroxymethyl) group and has not been experimentally verified for this compound in the scientific literature.

Integration into Thermoplastic Polymers and Resins

The incorporation of this compound into thermoplastic polymers and resins could potentially modify their properties. If used as a comonomer or an additive in resins capable of reacting with its hydroxymethyl group (e.g., urea-formaldehyde or melamine-formaldehyde resins), it could become chemically integrated into the polymer structure. The long nonanamide (B72023) chain could act as an internal plasticizer, potentially increasing the flexibility and impact strength of the resulting material. However, if it acts as a cross-linking agent as described above, it would likely increase the rigidity and thermal stability of the resin, transitioning it from a thermoplastic to a thermosetting material. The specific outcome would depend on the concentration of this compound and the curing conditions.

Applications in Hydrogel and Gel Matrix Preparation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov While there is no specific research on the use of this compound in hydrogel preparation, its structure suggests potential applicability. If copolymerized with hydrophilic monomers, the this compound could act as a cross-linker to form the hydrogel network. The hydrophobic nonanamide portion of the molecule might influence the swelling behavior and the mechanical properties of the resulting hydrogel, potentially leading to the formation of amphiphilic hydrogels with unique properties.

Table 2: Potential Components for a Hypothetical this compound-based Hydrogel

| Component | Potential Function |

| Hydrophilic Monomer (e.g., Acrylamide (B121943), HEMA) | Forms the main hydrophilic polymer backbone |

| This compound | Acts as a cross-linking agent |

| Initiator (e.g., APS, TEMED) | Initiates the polymerization reaction |

| Solvent (e.g., Water) | Medium for polymerization and swelling |

Note: This table represents a hypothetical formulation, as no published studies have utilized this compound for hydrogel synthesis.

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are materials with artificially created recognition sites for a specific target molecule. mdpi.comnih.gov The process involves polymerizing functional monomers and cross-linkers in the presence of a template molecule. While various functional monomers are used in MIP synthesis, there is no evidence in the literature of this compound being employed for this purpose. In theory, the amide and hydroxyl groups of this compound could participate in non-covalent interactions (e.g., hydrogen bonding) with a template molecule, making it a potential, albeit unproven, functional monomer or cross-linker in the synthesis of MIPs. The long alkyl chain would likely influence the hydrophobicity of the polymer matrix.

Controlled Polymerization Techniques and Network Formation

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures and molecular weights. nih.govnih.gov There are no studies indicating that this compound has been used in any controlled polymerization process. The reactivity of the N-(hydroxymethyl) group under the conditions of these polymerization techniques would need to be investigated to determine its compatibility and potential for creating well-defined polymer networks. The formation of a polymer network requires the presence of cross-linking agents, and as discussed, this compound could theoretically serve this function, but its impact on the control and kinetics of such polymerization methods remains unknown.

Environmental Fate and Degradation Pathways of N Hydroxymethyl Nonanamide

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation by microorganisms is anticipated to be the primary pathway for the removal of N-(hydroxymethyl)nonanamide from the environment. The degradation is expected to proceed through the enzymatic hydrolysis of the amide bond.

Microorganisms, such as bacteria and fungi, produce enzymes called amidases (or acylamidases) that can catalyze the hydrolysis of amide bonds. In the case of this compound, an amidase would cleave the molecule into nonanoic acid and aminomethanol.

The resulting products are common metabolic intermediates:

Nonanoic acid: A nine-carbon fatty acid that can be readily metabolized by a wide range of microorganisms through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Aminomethanol: As an unstable compound, it would likely dissociate to formaldehyde (B43269) and ammonia (B1221849). Formaldehyde can be detoxified and assimilated by various microorganisms, while ammonia can be utilized as a nitrogen source.

Environmental Persistence and Identification of Transformation Products

The environmental persistence of this compound is expected to be low due to the anticipated susceptibility to biotic degradation. The half-life of the compound in soil and water would depend on various factors, including microbial population density, temperature, pH, and nutrient availability.

The primary transformation products resulting from the initial degradation steps are expected to be:

Nonanoic acid

Formaldehyde

Ammonia

Further microbial metabolism would lead to the complete mineralization of these intermediates to carbon dioxide, water, and inorganic nitrogen compounds. The potential for the formation of persistent or toxic transformation products is considered to be low, as the expected degradation products are readily biodegradable.

| Degradation Pathway | Initial Transformation Products | Further Degradation Products |

| Biotic (Microbial Hydrolysis) | Nonanoic acid, Aminomethanol | Carbon dioxide, Water, Ammonia, Biomass |

| Abiotic (Hydrolysis) | Nonanoic acid, Formaldehyde, Ammonia | Further degradation of nonanoic acid |

Assessment of Ecological Impact and Bioremediation Strategies

The ecological impact of this compound is not well-documented. However, based on assessments of similar compounds, such as the Alkanolamines and Fatty Alkanolamides Group by Canadian authorities, the ecological hazard and exposure potential are expected to be low canada.cacanada.ca. Nevertheless, some fatty acid amides have been shown to exhibit toxicity to aquatic organisms. For example, palmitamide has been identified as a toxin produced by the harmful alga Prymnesium parvum that is toxic to fish. Therefore, the potential ecotoxicity of this compound and its degradation products should be considered.

Bioremediation Strategies: In the event of environmental contamination with this compound, bioremediation would be a promising strategy for cleanup. This would involve stimulating the growth and activity of indigenous microorganisms capable of degrading the compound. Common bioremediation techniques that could be applied include:

Bioaugmentation: The introduction of specific microorganisms with known amidase activity to the contaminated site.

Biostimulation: The addition of nutrients (e.g., nitrogen and phosphorus) and oxygen to enhance the activity of the native microbial population.

Engineered Systems: For heavily contaminated soils, ex-situ treatments such as biopiles or landfarming could be employed to optimize degradation conditions onepetro.orgepa.gov. These methods involve excavating the contaminated soil and treating it in a controlled environment to enhance microbial activity.

Given that the expected degradation products are non-toxic and readily metabolized, bioremediation is likely to be an effective and environmentally friendly approach for the remediation of this compound contamination.

Future Research Directions and Emerging Applications of N Hydroxymethyl Nonanamide

Development of Novel and Sustainable Synthetic Strategies

The conventional synthesis of N-(hydroxymethyl) amides typically involves the reaction of a primary amide with formaldehyde (B43269), often under basic conditions. For N-(hydroxymethyl)nonanamide, this would involve reacting nonanamide (B72023) with formaldehyde. Future research is likely to focus on developing more sustainable and efficient "green" synthetic methods.

Key areas for development include:

Biocatalytic Synthesis : Employing enzymes, such as lipase (B570770) from Candida antarctica (CALB), to catalyze the formation of the amide bond from nonanoic acid and an appropriate amine source under mild conditions could offer a highly selective and environmentally friendly alternative. nih.govnih.gov Enzymatic methods often proceed with high efficiency in greener solvents like cyclopentyl methyl ether (CPME), minimizing the need for intensive purification. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and allow for greater control over reaction parameters. Microwave-assisted methods, for instance, have been successfully used for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions. researchgate.net

Use of Greener Solvents : Replacing hazardous organic solvents like DMF, NMP, and DCM with bio-based or neoteric solvents is a critical goal. researchgate.net Research into solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has shown promise for amide bond formation. nih.govresearchgate.net

A comparison of potential synthetic approaches is outlined below:

| Method | Potential Advantages | Research Focus |

| Conventional Synthesis | Established methodology, readily available reagents. | Optimization of reaction conditions, catalyst selection. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. nih.gov | Enzyme screening, reaction optimization in green solvents. nih.govnih.gov |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. researchgate.net | Development of solvent-free protocols, catalyst efficiency. |

| Flow Chemistry | Precise control, enhanced safety, scalability, ease of automation. | Reactor design, integration with real-time analytics. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Fatty acid amides (FAAs) are a class of lipid bioregulators with diverse physiological roles, including pain modulation, anti-inflammatory effects, and neurotransmission. nih.govnih.govresearchgate.net While this compound itself has no documented biological activity, its structure as a fatty acid amide suggests it could be a target for pharmacological investigation. scbt.comnih.gov

Future research could explore its potential as:

An Enzyme Inhibitor : Many FAAs and their derivatives are known to inhibit enzymes like fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids. nih.govnih.gov Investigating the interaction of this compound with FAAH or other serine hydrolases could reveal therapeutic potential for pain, inflammation, or CNS disorders. nih.govnih.gov

An Antimicrobial or Antifungal Agent : Various natural and synthetic fatty acid amides have demonstrated significant antimicrobial and antifungal properties. mdpi.combiorxiv.org The lipophilic nonanamide backbone could facilitate interaction with microbial cell membranes, a potential mechanism that warrants investigation.

A Prodrug Moiety : The N-(hydroxymethyl) group could be utilized to create prodrugs. This functional group can be designed to release an active pharmacological agent under specific physiological conditions, potentially improving drug delivery and efficacy.

Advanced Material Development and Nanotechnology Integration

The N-(hydroxymethyl) group is a key functional moiety in polymer chemistry, known for its ability to act as a crosslinking agent. google.com This functionality is seen in widely used monomers like N-(hydroxymethyl)acrylamide (NMA), which is used to enhance the mechanical strength, adhesion, and durability of polymers. researchgate.netatamankimya.com

Analogously, this compound could be investigated for applications in:

Polymer Modification : It could be incorporated into polymer backbones to introduce reactive sites for crosslinking. The long alkyl chain would impart hydrophobicity, making it potentially useful for developing coatings, adhesives, and resins with tailored properties. atamankimya.com Methylolation of polymers like polyamide 4 has been shown to control physical properties such as melting point, tensile strength, and biodegradability. rsc.org

Hydrogel Formulation : The crosslinking ability of the N-methylol group could be harnessed to create novel hydrogels. The nonanamide portion would introduce lipophilic domains within the hydrogel network, creating amphiphilic materials suitable for controlled release of hydrophobic drugs.

Nanotechnology : As a functional surfactant or capping agent, this compound could be used in the synthesis of nanoparticles. The fatty amide chain could stabilize nanoparticles in non-polar media, while the hydroxymethyl group provides a site for further surface functionalization.

In Silico-Guided Drug Discovery and Material Design

Computational methods are indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. miami.edu For this compound, in silico approaches can guide research efforts by predicting its properties and potential interactions.

Future computational studies could include:

Molecular Docking : To explore the potential biological activities of this compound, docking simulations can be used to predict its binding affinity to the active sites of therapeutic targets like FAAH, cannabinoid receptors, or microbial enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a library of related N-(hydroxymethyl) fatty amides, QSAR models can be developed. These models correlate chemical structure with biological activity or material properties, enabling the rational design of more potent or effective compounds.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational behavior of this compound at interfaces or within polymer matrices, aiding in the design of advanced materials and nanomaterials.

ADMET Prediction : Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, providing an early assessment of its drug-like properties and potential liabilities. miami.edu

Comprehensive Toxicological and Ecotoxicological Assessments

Before any potential therapeutic or industrial application can be realized, a thorough evaluation of the toxicological and ecotoxicological profile of this compound is essential. N-methylol compounds can be irritating and some, like N-(hydroxymethyl)acrylamide, are known to be toxic and possess carcinogenic potential. nih.govnoaa.gov Furthermore, N-methylol compounds can act as formaldehyde-releasing agents, and formaldehyde itself is a known toxin. ubc.ca

A future assessment framework should include:

In Vitro Toxicity : Studies on various cell lines to assess cytotoxicity, genotoxicity, and mutagenicity.

Acute and Chronic In Vivo Toxicity : Animal studies to determine potential systemic toxicity, neurotoxicity, and reproductive toxicity. The toxicity of related compounds like N-(hydroxymethyl)acrylamide, which causes peripheral neuropathies, highlights the importance of such studies. nih.govnoaa.gov

Ecotoxicity : Evaluation of the compound's impact on aquatic and terrestrial organisms to understand its environmental fate and potential for bioaccumulation. The ecological risks of other long-chain fatty amides have been characterized using risk-based approaches that consider factors like mode of toxic action, bioavailability, and chemical reactivity. canada.ca

Data from a related long-chain fatty amide, oleamide (B13806), indicates low acute toxicity, which may provide a preliminary basis for comparison. canada.ca However, the presence of the reactive N-hydroxymethyl group necessitates a specific and comprehensive toxicological investigation for this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are critical for characterizing N-(hydroxymethyl)nonanamide derivatives?

- Methodology :

- 1H/13C NMR : Used to confirm structural integrity. For example, δ 7.43 ppm (amide proton) and δ 3.66 ppm (hydroxymethyl group) are diagnostic peaks .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS for C19H38N2O4 [M + Na]+: calcd. 381.2724, found 381.2720) .

- HPLC : Assess purity (>95% purity confirmed via retention time analysis) .

Q. What synthetic routes are used to prepare this compound analogs with modified aromatic substituents?

- Methodology :

- React substituted benzylamines (e.g., 3,4,5-trimethoxybenzylamine) with nonanoyl chloride in dichloromethane (DCM) under dry conditions .

- Purify via flash chromatography (e.g., acetone/hexane gradients) and characterize intermediates using TLC and melting points .

Q. How is the in vitro TRPV1 receptor activity of capsaicinoid analogs evaluated?

- Methodology :

- Calcium flux assays : Treat TRPV1-overexpressing cells with analogs (e.g., 2.5 µM nonivamide) and measure intracellular Ca²⁺ levels using fluorescent dyes .

- Dose-response curves : Fit data to sigmoidal equations to calculate IC50 values. For example, N-(3-methoxybenzyl)nonanamide showed significant inhibition (p ≤ 0.05) at specific concentrations .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies of capsaicinoid analogs be resolved?

- Methodology :

- Systematic substitution : Compare analogs with methoxy, hydroxy, or trifluoromethyl groups at different aromatic positions (e.g., C3 vs. C4) .

- Statistical validation : Use one-way ANOVA to confirm significance (e.g., p ≤ 0.05 for inhibition thresholds) .

- Table: Key SAR Trends

| Substituent Position | Biological Activity (TRPV1 Inhibition) |

|---|---|

| 3-Methoxy, 4-Hydroxy | High (e.g., Nonivamide) |

| 3,4-Dimethoxy | Moderate |

| 4-Trifluoromethyl | Low |

Q. What experimental approaches identify CYP450-mediated reactive intermediates in this compound metabolism?

- Methodology :

- Human liver microsomes (HLM) : Incubate analogs with HLMs and recombinant CYP isoforms (e.g., CYP1A2, 3A4) to track metabolite formation .

- Trapping assays : Add glutathione (GSH) to capture electrophilic intermediates (e.g., quinone methides). LC/MS identifies GSH conjugates (e.g., m/z 310→153 transitions) .

- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace hydroxylation pathways .

Q. How are advanced synthetic strategies applied to modify the alkyl chain of this compound derivatives?

- Methodology :

- Azetidine ring incorporation : Reduce azido intermediates with NaBH4 and cyclize using PPh3 to form spirocyclic azetidines (15% yield) .

- Radical coupling : Use visible-light-mediated reactions with DABCO and Togni reagent for trifluoromethyl group additions (55% yield) .

Q. What computational tools predict the binding affinity of this compound analogs to TRPV1?

- Methodology :

- Molecular docking : Simulate ligand-receptor interactions using TRPV1 crystal structures (PDB: 3KJ6).

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with IC50 values from calcium flux assays .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.